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Compound of Interest

Compound Name: 2-Ethylphenyl Acetate

Cat. No.: B1277458 Get Quote

In the world of chemical research and drug development, the precise identification of molecular

structure is paramount. Even subtle differences in the arrangement of atoms, as seen in

regioisomers, can lead to vastly different chemical and biological properties. This guide

provides a detailed spectroscopic comparison of 2-Ethylphenyl Acetate and its regioisomers,

3-Ethylphenyl Acetate and 4-Ethylphenyl Acetate, leveraging key analytical techniques to

distinguish between these closely related compounds. By presenting experimental data in a

clear and comparative format, this document serves as a valuable resource for researchers

and scientists in confirming the identity of these aromatic esters.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Ethylphenyl
Acetate, 3-Ethylphenyl Acetate, and 4-Ethylphenyl Acetate. The data was acquired using ¹H

Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton Assignment
2-Ethylphenyl

Acetate

3-Ethylphenyl

Acetate

4-Ethylphenyl

Acetate

-CH₃ (ethyl) 1.21 (t) 1.24 (t) 1.23 (t)

-CH₂- (ethyl) 2.62 (q) 2.67 (q) 2.66 (q)

-C(=O)CH₃ 2.30 (s) 2.30 (s) 2.29 (s)

Aromatic Protons 7.04-7.25 (m) 6.92-7.30 (m) 6.98 (d), 7.18 (d)

t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment
2-Ethylphenyl

Acetate

3-Ethylphenyl

Acetate

4-Ethylphenyl

Acetate

-CH₃ (ethyl) 14.1 15.5 15.5

-CH₂- (ethyl) 23.4 28.7 28.3

-C(=O)CH₃ 21.0 21.2 21.1

Aromatic C-H
121.9, 125.9, 126.6,

128.9

119.0, 122.2, 126.9,

129.2
121.2, 129.2

Aromatic C

(quaternary)
134.7, 148.6 139.6, 151.0 139.1, 148.8

-C=O 169.5 169.7 169.8

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)
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Vibrational Mode
2-Ethylphenyl

Acetate

3-Ethylphenyl

Acetate

4-Ethylphenyl

Acetate

C=O Stretch (Ester) ~1765 ~1763 ~1761

C-O Stretch (Ester) ~1215 ~1213 ~1215

Aromatic C=C Stretch ~1590, ~1490 ~1600, ~1485 ~1610, ~1510

C-H Stretch

(Aromatic)
~3030 ~3035 ~3040

C-H Stretch (Aliphatic) ~2970, ~2875 ~2965, ~2875 ~2965, ~2875

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Ion
2-Ethylphenyl

Acetate

3-Ethylphenyl

Acetate

4-Ethylphenyl

Acetate

[M]⁺ (Molecular Ion) 164 164 164

[M - CH₂CO]⁺ 122 122 122

[M - OCCH₃]⁺ 121 121 121

[C₇H₇]⁺ (Tropylium

ion)
91 91 91

Experimental Protocols
A detailed description of the methodologies used to acquire the spectroscopic data is provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of each ethylphenyl acetate isomer was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.685 Hz

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038.461 Hz

Temperature: 298 K

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were

referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm

for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample of each isomer was placed

between two polished sodium chloride (NaCl) plates to form a thin liquid film.
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Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a DTGS detector.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Data Processing: A background spectrum of the empty NaCl plates was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC-MS). A 1 µL aliquot of a dilute solution of each isomer in

dichloromethane was injected into the GC.

Instrumentation: A Shimadzu GCMS-QP2010 Ultra system was used for the analysis.

GC Conditions:

Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 50 °C held for 2 min, then ramped to

250 °C at a rate of 10 °C/min, and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Energy: 70 eV

Ion Source Temperature: 200 °C

Mass Range: m/z 40-400

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and

major fragment ions.

Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the three regioisomers and the

spectroscopic techniques employed for their characterization.

Regioisomers Spectroscopic Techniques

2-Ethylphenyl Acetate

NMR
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Click to download full resolution via product page

Caption: Relationship between ethylphenyl acetate regioisomers and spectroscopic analysis

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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